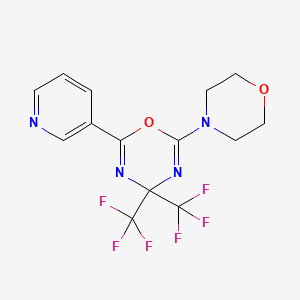![molecular formula C22H18F2N4O2 B11570165 7-(difluoromethyl)-N-[(2-methoxyphenyl)methyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11570165.png)
7-(difluoromethyl)-N-[(2-methoxyphenyl)methyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(difluoromethyl)-N-[(2-methoxyphenyl)methyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(difluoromethyl)-N-[(2-methoxyphenyl)methyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves the cyclization of 3,4-substituted 5-amino pyrazoles with asymmetrical 1,3-dicarbonyl compounds containing difluoromethyl groups. This reaction is often carried out in acetic acid, leading to the formation of the desired pyrazolo[1,5-a]pyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
7-(difluoromethyl)-N-[(2-methoxyphenyl)methyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the difluoromethyl and phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl oxides, while reduction could produce difluoromethyl alcohols or amines.
Scientific Research Applications
7-(difluoromethyl)-N-[(2-methoxyphenyl)methyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: It may be used in the development of new materials with unique properties, such as improved thermal stability or electronic characteristics.
Mechanism of Action
The mechanism of action of 7-(difluoromethyl)-N-[(2-methoxyphenyl)methyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 5-(difluoromethyl)-N-[(2-methoxyphenyl)methyl]-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide
- 7-(difluoromethyl)-N-[(2-methoxyphenyl)methyl]-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Uniqueness
The uniqueness of 7-(difluoromethyl)-N-[(2-methoxyphenyl)methyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H18F2N4O2 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
7-(difluoromethyl)-N-[(2-methoxyphenyl)methyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C22H18F2N4O2/c1-30-19-10-6-5-9-15(19)12-25-22(29)16-13-26-28-18(20(23)24)11-17(27-21(16)28)14-7-3-2-4-8-14/h2-11,13,20H,12H2,1H3,(H,25,29) |
InChI Key |
QOEQHGDWVRCUCZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-(4-ethylphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B11570084.png)
![Ethyl 2-methyl-4-(2,3,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11570085.png)
![2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B11570088.png)
![(5Z)-5-(4-fluorobenzylidene)-2-[4-(prop-2-en-1-yloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11570090.png)

![3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(1-phenylethyl)propanamide](/img/structure/B11570101.png)
![N-(5-chloro-2-methylphenyl)-6-(4-fluorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11570105.png)
![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B11570109.png)
![ethyl 4-methyl-2-({2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B11570119.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11570123.png)
![1-{5-bromo-1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone](/img/structure/B11570136.png)
![1,3-Dibenzyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B11570144.png)
![2-{3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]phenyl}-6-methylimidazo[1,2-a]pyridine](/img/structure/B11570147.png)
![methyl 2-[(8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)sulfanyl]propanoate](/img/structure/B11570151.png)
